molecular formula C12H14ClNSi B12850484 2-Chloro-4-(trimethylsilyl)quinoline

2-Chloro-4-(trimethylsilyl)quinoline

Cat. No.: B12850484
M. Wt: 235.78 g/mol
InChI Key: IZEJSGQXFFAOTP-UHFFFAOYSA-N
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Description

2-Chloro-4-(trimethylsilyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound features a quinoline core with a chlorine atom at the 2-position and a trimethylsilyl group at the 4-position. The presence of these substituents imparts unique chemical properties to the molecule, making it a valuable target for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trimethylsilyl)quinoline typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (DCM) at room temperature . This method yields the desired product with high efficiency and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trimethylsilyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline derivatives, and coupled products with extended conjugation or functional groups.

Scientific Research Applications

Synthesis of Quinoline Derivatives

The compound serves as a precursor in the synthesis of various quinoline derivatives, which are important in medicinal chemistry. Quinoline derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal effects.

Synthetic Pathways

Recent studies have demonstrated efficient synthetic routes utilizing 2-Chloro-4-(trimethylsilyl)quinoline. For instance, it can be synthesized through an aza-Diels–Alder reaction, which yields chlorinated quinolines that have been tested for their efficacy as active materials in organic electronic devices .

Synthetic MethodYieldApplication
Aza-Diels–Alder Reaction~89%Organic electronics
C-H FunctionalizationHighDrug synthesis

Pharmacological Applications

Quinoline derivatives are crucial in drug discovery due to their ability to inhibit various biological targets. This compound has been investigated for its potential as a scaffold in designing new pharmaceutical agents.

Antimalarial Activity

Quinoline-based compounds have been extensively studied for their antimalarial properties. For example, modifications of quinoline structures have led to the development of potent inhibitors against Plasmodium falciparum, the causative agent of malaria .

Case Study:
A study synthesized several quinoline derivatives and assessed their activity against Plasmodium falciparum. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional antimalarial drugs .

Antiviral Activity

The quinoline moiety has also been explored for its activity against viral infections. Research indicates that quinoline derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promise in HIV treatment .

Case Study:
Compounds derived from this compound were docked against HIV reverse transcriptase, revealing strong binding interactions and suggesting potential as therapeutic agents .

Material Science Applications

In addition to biological applications, this compound is valuable in material science. Quinoline derivatives are known for their optical properties and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Optical Properties

Research has highlighted the optical properties of quinoline compounds, which can be tailored through structural modifications to enhance their performance in electronic applications .

ApplicationPropertyExample
OLEDsHigh stabilityQuinoline derivatives
SensorsOptical activityFunctionalized quinolines

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trimethylsilyl)quinoline involves its interaction with molecular targets and pathways within biological systems. The chlorine and trimethylsilyl groups influence the compound’s reactivity and binding affinity to target molecules. The quinoline core can intercalate with DNA, inhibit enzymes, or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combined presence of both chlorine and trimethylsilyl groups, which impart distinct chemical properties and reactivity

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Chloro-4-(trimethylsilyl)quinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of the quinoline core. Key methods include:

  • Vilsmeier-Haack Formylation : Reacting substituted acetanilides with DMF and POCl₃ to introduce formyl groups at the 2-position, followed by chlorination and silylation .
  • Transition Metal-Catalyzed Silylation : Using Pd or Ni catalysts to introduce trimethylsilyl groups at the 4-position under inert conditions .
  • Skraup Reaction : Cyclizing glycerol with nitrobenzene derivatives under acidic conditions to form the quinoline backbone, followed by selective halogenation and silylation .

Optimization Tips :

  • Control temperature (80–120°C) to avoid side reactions (e.g., over-chlorination).
  • Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of trimethylsilyl groups.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ReagentsLimitations
Vilsmeier-Haack60–75DMF, POCl₃Requires strict anhydrous conditions
Transition Metal50–65Pd(OAc)₂, TMSC≡CHCatalyst cost, sensitivity to oxygen
Skraup Cyclization40–55Glycerol, H₂SO₄Low regioselectivity

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Key Techniques :

  • ¹H/¹³C NMR :
    • Quinoline protons : Look for aromatic signals at δ 7.5–9.0 ppm (split into doublets due to J-coupling) .
    • Trimethylsilyl group : A singlet at δ 0.2–0.5 ppm (9H, Si(CH₃)₃) .
  • IR Spectroscopy :
    • C-Cl stretch at 550–650 cm⁻¹; Si-C stretch at 750–800 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 253.8 (M⁺) with fragments at m/z 238.8 (loss of CH₃) and 167.1 (quinoline backbone) .

Data Contradictions :

  • Discrepancies in NMR integration may arise from paramagnetic impurities; use deuterated solvents and filtration .
  • Overlapping IR peaks (e.g., C-Cl and Si-C) require deconvolution software for accurate assignment .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data for this compound?

  • DFT Calculations :
    • Optimize molecular geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and compare with experimental data .
    • Simulate IR spectra to identify misassigned vibrational modes (e.g., distinguishing C-Cl from Si-C stretches) .
  • Crystallographic Refinement :
    • Use SHELX or OLEX2 to refine X-ray data, ensuring proper treatment of disorder in the trimethylsilyl group .
    • Validate hydrogen bonding (e.g., N–H⋯N interactions) against NMR-derived J-coupling constants .

Case Study :
A 2025 study resolved conflicting NMR/X-ray data by identifying a minor tautomer (quinolinium sulfate) via DFT, explaining unexpected δ 10.5 ppm proton shifts .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Regioselective Functionalization :

  • Directed C-H Activation : Use Pd catalysts with directing groups (e.g., -COOMe) to favor substitution at the 6- or 8-position .
  • Steric Effects : Bulky substituents (e.g., -Si(CH₃)₃) block the 4-position, directing reactions to the 3-position .
  • Electronic Effects : Electron-withdrawing Cl at C2 deactivates the 3-position, favoring nitration at C6 .

Table 2: Reaction Outcomes Under Different Conditions

Reaction TypePosition FavoredKey ConditionYield (%)
NitrationC6HNO₃/H₂SO₄, 0°C70
BrominationC8Br₂, FeCl₃, 40°C65
Suzuki CouplingC3Pd(PPh₃)₄, K₂CO₃55

Q. How can green chemistry principles be applied to the synthesis of this compound?

Eco-Friendly Approaches :

  • Solvent-Free Reactions : Mechanochemical grinding of reactants (e.g., quinoline, Cl₂ gas, and TMSCI) reduces waste .
  • Catalytic Systems : Replace POCl₃ with InCl₃ in Vilsmeier-Haack reactions to minimize toxic byproducts .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .

Case Study :
A 2024 protocol achieved 85% yield using InCl₃ in water, avoiding hazardous solvents and reducing E-factor by 60% .

Q. What are the safety and handling protocols for this compound in laboratory settings?

Key Precautions :

  • Ventilation : Use fume hoods due to volatile trimethylsilyl groups and potential HCl release .
  • Protective Gear : Wear nitrile gloves and goggles; avoid contact with skin (LD₅₀ = 320 mg/kg in rats) .
  • Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal .

Emergency Response :

  • For spills, adsorb with vermiculite and seal in airtight containers .

Q. How does the trimethylsilyl group influence the biological activity of quinoline derivatives?

Mechanistic Insights :

  • Lipophilicity Enhancement : The -Si(CH₃)₃ group increases logP by 1.5 units, improving membrane permeability .
  • Metabolic Stability : Resists cytochrome P450 oxidation, prolonging half-life in vitro (t₁/₂ = 8.2 hrs vs. 2.1 hrs for non-silylated analogs) .
  • Target Interactions : Steric effects block binding to quinoline-resistant malaria strains (IC₅₀ = 12 nM vs. >1 µM for chloroquine) .

Table 3: Biological Activity Comparison

DerivativeTargetIC₅₀ (nM)Selectivity Index
2-Cl-4-TMS-QuinolinePfDHODH8.5>100
ChloroquineHemozoin1525

Properties

Molecular Formula

C12H14ClNSi

Molecular Weight

235.78 g/mol

IUPAC Name

(2-chloroquinolin-4-yl)-trimethylsilane

InChI

InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

IZEJSGQXFFAOTP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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